Dimethyl benzylphosphonate
Overview
Description
Synthesis Analysis
The synthesis of benzylphosphonate derivatives often involves the Kabachnik-Fields reaction, which is a method used to prepare α-amino phosphonates. For instance, diethyl α-benzylamino- and α-amino-benzylphosphonates obtained by this reaction were used as intermediates for further chemical transformations . Additionally, the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ^5-oxaphosphol-4-yl)phosphonate was achieved through the reaction of dibenzoylacetylene with 1-methylimidazole-2-thiol in the presence of trimethyl phosphite .
Molecular Structure Analysis
The molecular structure of benzylphosphonate derivatives can be complex, with potential for various conformations. For example, N-acyl species of α-aminophosphonates exist under a dynamic equilibrium of two conformers, and the structure of these compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction . The crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate revealed strong intramolecular interactions and dimeric arrangements due to hydrogen bonding .
Chemical Reactions Analysis
Benzylphosphonate derivatives undergo a range of chemical reactions. The acylation of α-aminophosphonates leads to N-acyl derivatives, and substituted α-benzylamino-benzylphosphonates can be employed in a second Kabachnik-Fields condensation to afford novel N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates . Furthermore, the reactions of benzoylphosphonates with trimethyl phosphite proceed via carbene intermediates to give ylidic phosphonates, which can undergo further cyclisation and rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylphosphonate derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the rotation around the N-C axis to the acyl carbon atom, as observed in NMR studies . The crystal and molecular structure studies provide insights into the nature of coordination in complexes and intermolecular interactions, which are crucial for understanding the physical properties of these compounds . The conformational analysis of dimethylmethylphosphonate, a related compound, identified six stable conformers, highlighting the importance of steric hindrance and gauche effect in determining stability .
Scientific Research Applications
Antimicrobial Agents
- Scientific Field: Organic Chemistry, Microbiology
- Application Summary: Diethyl benzylphosphonate derivatives, which are similar to Dimethyl benzylphosphonate, have been synthesized and evaluated as potential antimicrobial agents . These compounds have been tested on model Escherichia coli bacterial strains (K12 and R2-R3) .
- Methods of Application: The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .
- Results: Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin and cloxacillin . These compounds are highly specific for pathogenic E. coli strains based on the model strains used .
Controlled Reactivity of Phosphonates
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl 1-(trimethylsilyl)benzylphosphonate, a variant of Dimethyl benzylphosphonate, has been used in research to control the reactivity of phosphonate carbanions .
- Methods of Application: When dimethyl 1-(trimethylsilyl)benzylphosphonate was treated with benzaldehyde in the presence of fluoride ion sources (CsF, KF, TBAF), stilbene and dimethyl benzylphosphonate, a protodesilylation product, were produced .
- Results: The best result of stilbene (85 %) was obtained upon heating in THF for 1 day with freshly dried CsF .
Stable Bioisosteres for Phosphate
- Scientific Field: Biochemistry, Medicinal Chemistry
- Application Summary: Phosphonate groups, such as in Dimethyl benzylphosphonate, are used as stable bioisosteres for phosphate . This is particularly useful in the development of antiviral nucleotide analogs, such as Tenofovir, which is a cornerstone of anti-HIV therapy .
- Methods of Application: The phosphonate group is incorporated into the nucleotide analog during the synthesis process .
- Results: The use of phosphonate groups has been successful in creating stable and effective antiviral drugs .
Synthesis of Benzylphosphonate
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl benzylphosphonate can be used in the synthesis of benzylphosphonate .
- Methods of Application: A two-step procedure involving a transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide, gives vinyl phosphonates in good yields .
- Results: This method allows for the efficient synthesis of benzylphosphonate .
C-C Bond Formation
- Scientific Field: Organic Chemistry
- Application Summary: Dimethyl benzylphosphonate can be used in the formation of C-C bonds . This is particularly useful in the synthesis of complex organic molecules .
- Methods of Application: The process involves a two-step procedure involving a transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide .
- Results: This method allows for the efficient synthesis of vinyl phosphonates in good yields .
Synthesis of Pharmaceutically Relevant Compounds
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Dimethyl benzylphosphonate can be used in the synthesis of pharmaceutically relevant compounds .
- Methods of Application: The reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination provides a large variety of aryl phosphonates .
- Results: The reaction proceeds smoothly, tolerates various functionalities, and was applied for the synthesis of pharmaceutically relevant compounds .
Safety And Hazards
Future Directions
Diethyl benzylphosphonate derivatives, which are similar to Dimethyl benzylphosphonate, have been studied as potential antimicrobial agents . They show high selectivity and activity against certain strains of E.coli . These compounds may be used in the future as substitutes for commonly used antibiotics, especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
properties
IUPAC Name |
dimethoxyphosphorylmethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYTKJCHFEIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308260 | |
Record name | Dimethyl benzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl benzylphosphonate | |
CAS RN |
773-47-7 | |
Record name | Dimethyl P-(phenylmethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl benzylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl benzylphosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl benzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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